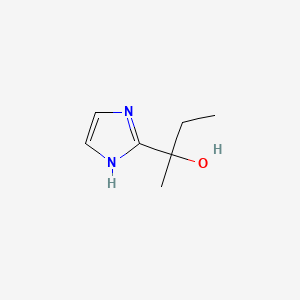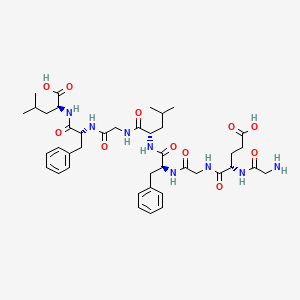
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Vue d'ensemble
Description
Peptides are short chains of amino acids linked by peptide bonds. They are a fundamental component of cells that carry out important biological functions. The peptide you mentioned is a sequence of amino acids, where “Gly” stands for Glycine, “Glu” for Glutamic acid, “Phe” for Phenylalanine, and “Leu” for Leucine .
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One of the most common is the formation and breaking of peptide bonds, which link amino acids together. Other reactions can involve the side chains of the amino acids, depending on their chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by factors such as its size, shape, charge, and hydrophobicity. These properties can affect how the peptide interacts with other molecules and its environment .Applications De Recherche Scientifique
Lipolytic and Lipogenic Actions :
- Synthetic peptides, including sequences similar to H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, have been studied for their lipolytic and lipogenic actions. Certain peptides have shown the ability to stimulate or inhibit lipolysis and lipogenesis in fat cells, indicating potential applications in metabolic research and possibly in the treatment of metabolic disorders (Masuno, Ohara, Ide, & Okuda, 1984).
Affinity Ligands for Thermolysin :
- Glycyl-D-phenylalanine (Gly-D-Phe), a component of the peptide, has been characterized as an effective affinity ligand for thermolysin, suggesting potential applications in enzyme purification and biochemical studies (Yasukawa, Kusano, Nakamura, & Inouye, 2006).
Pharmacological Characterization of Analogues :
- Research on analogues of glucagon-like peptide-2 containing components of the peptide indicates potential in the treatment of intestinal diseases. These studies contribute to understanding the pharmacokinetic characteristics and therapeutic potential of peptide-based drugs (Wiśniewski et al., 2016).
Enkephalin Hydrolysis :
- Studies on the hydrolysis of enkephalin, which shares structural similarities with H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, reveal insights into the biological activity and enzymatic breakdown of opioid peptides. This research has implications for understanding opioid peptide function in the nervous system (Vogel & Altstein, 1977).
Thrombin Interaction with Fibrinogen :
- Peptides containing phenylalanine and leucine residues have been shown to be critical for the interaction of thrombin with fibrinogen, illuminating the molecular mechanisms underlying blood clotting and coagulation disorders (Marsh, Meinwald, Lee, & Scheraga, 1982).
Antioxidant Activities of Peptides :
- Research on glutathione-derived peptides, including those with leucine and phenylalanine residues, highlights the relationship between peptide structure and antioxidant activities. This is relevant in the study of oxidative stress and potential therapeutic applications (Liao et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZQITQLVQKOSW-NRQMHRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



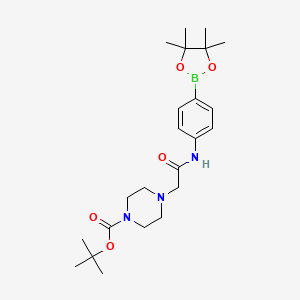
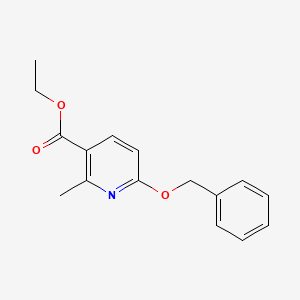
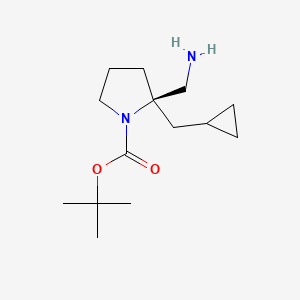
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
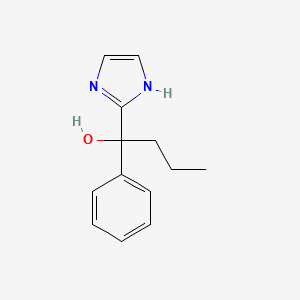
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
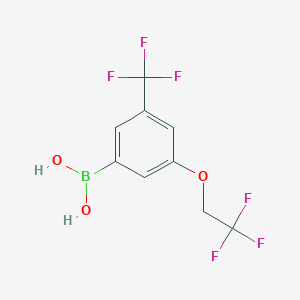
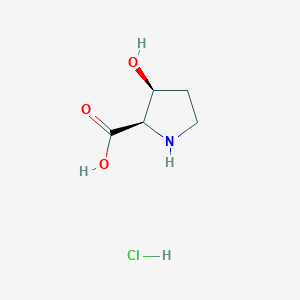
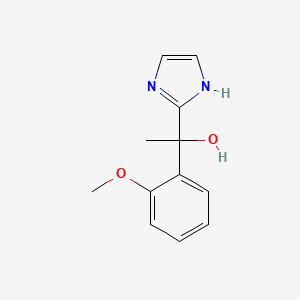
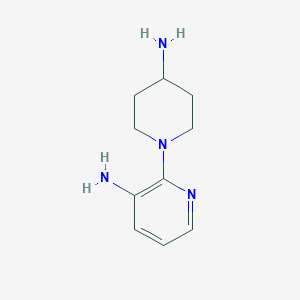
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
